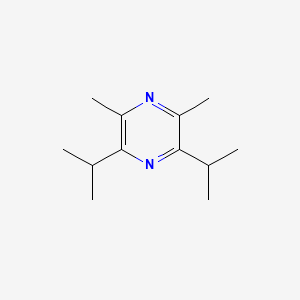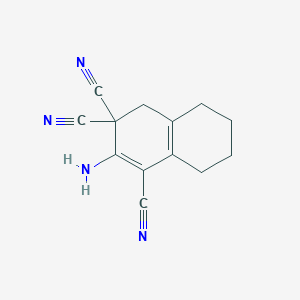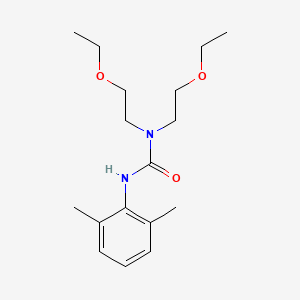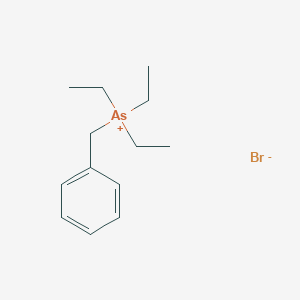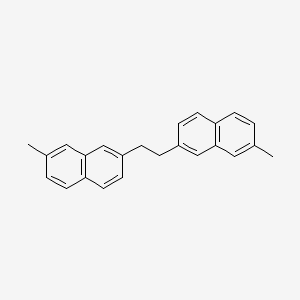
2,2'-(Ethane-1,2-diyl)bis(7-methylnaphthalene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) typically involves the coupling of two 7-methylnaphthalene units via an ethane-1,2-diyl linker. One common method involves the use of a Grignard reagent, where 7-methylnaphthalene is reacted with ethylene dibromide in the presence of magnesium to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the naphthalene rings, introducing functional groups like nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro-naphthalene or sulfonic acid derivatives.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure with chlorophenol groups instead of naphthalene rings.
1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of naphthalene rings.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its naphthalene rings provide aromatic stability, while the ethane-1,2-diyl bridge offers flexibility and potential for further functionalization.
Properties
CAS No. |
62764-26-5 |
|---|---|
Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-7-[2-(7-methylnaphthalen-2-yl)ethyl]naphthalene |
InChI |
InChI=1S/C24H22/c1-17-3-9-21-11-7-19(15-23(21)13-17)5-6-20-8-12-22-10-4-18(2)14-24(22)16-20/h3-4,7-16H,5-6H2,1-2H3 |
InChI Key |
JNDNOBYCVGCOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)CCC3=CC4=C(C=CC(=C4)C)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


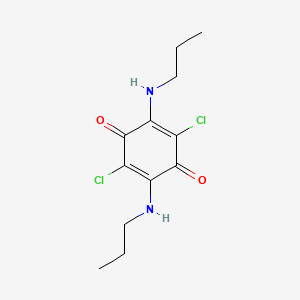
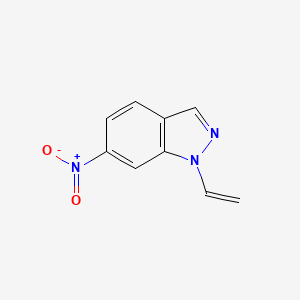
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)
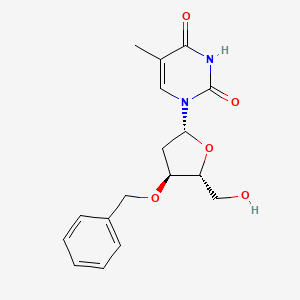
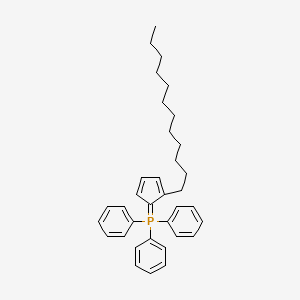

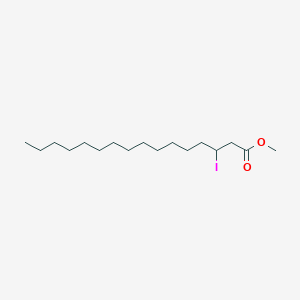
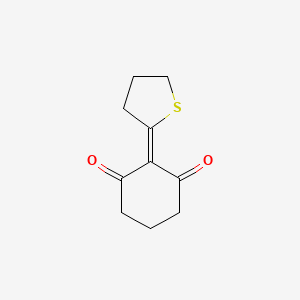
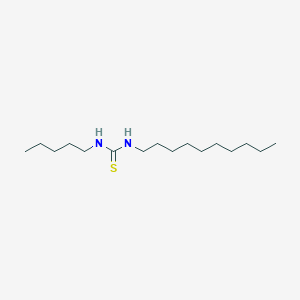
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
